![molecular formula C18H13F3N6O3 B2954315 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034349-05-6](/img/structure/B2954315.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
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Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H13F3N6O3 and its molecular weight is 418.336. The purity is usually 95%.
BenchChem offers high-quality N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research in the area of heterocyclic chemistry often focuses on the synthesis and biological activity of novel compounds. For example, Patel and Patel (2015) reported on the synthesis and spectroscopic characterization of a series of heterocyclic compounds, including antibacterial and antifungal activities against various microorganisms. This study reflects the ongoing interest in developing new compounds with potential therapeutic applications (Patel & Patel, 2015).
Structural Characterization and Theoretical Studies
The structural features of related compounds have also been studied extensively. Gumus et al. (2018) conducted both experimental and theoretical studies on 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, providing insights into molecular structure and interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Gumus et al., 2018).
Innovative Synthesis Methods
Innovative synthesis methods for triazolo[1,5-a]pyridines and related structures have been developed, demonstrating the versatility and importance of these compounds in chemical synthesis and potential applications in drug discovery and material science (Zheng et al., 2014).
Antimicrobial and Antifungal Activities
The exploration of antimicrobial and antifungal activities of novel compounds continues to be a significant area of research. Studies such as those by Riyadh (2011) and El‐Sayed et al. (2008) contribute to the search for new therapeutic agents, particularly in addressing drug resistance challenges (Riyadh, 2011; El‐Sayed et al., 2008).
properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O3/c1-10-23-17(30-26-10)12-5-6-27-14(8-12)24-25-15(27)9-22-16(28)11-3-2-4-13(7-11)29-18(19,20)21/h2-8H,9H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIWBOKTOIMQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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